2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Overview
Description
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenoxy group and a nitrophenyl group attached to a propanamide backbone
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Synthesis of 2-(2-fluorophenoxy)propanoic acid: This involves the reaction of 2-fluorophenol with a suitable alkylating agent like 2-bromopropanoic acid under basic conditions.
Amidation Reaction: The final step involves the reaction of 2-(2-fluorophenoxy)propanoic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-(2-fluorophenoxy)-N-(2-methyl-5-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-fluorophenoxy)propanoic acid and 2-methyl-5-nitroaniline.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)-N-(2-methylphenyl)propanamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide: Substitution of fluorine with chlorine can alter the compound’s properties.
2-(2-fluorophenoxy)-N-(2-methyl-4-nitrophenyl)propanamide: Positional isomer with the nitro group in a different position, affecting its reactivity and interactions.
Uniqueness
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-10-7-8-12(19(21)22)9-14(10)18-16(20)11(2)23-15-6-4-3-5-13(15)17/h3-9,11H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGQTSNYLKXBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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